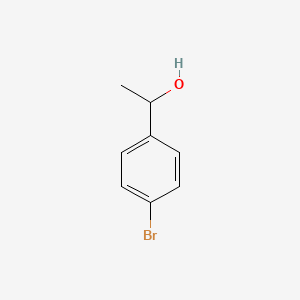

1-(4-Bromophenyl)ethanol

描述

Significance of Chiral Alcohols in Chemical and Biological Sciences

Chiral alcohols are organic compounds possessing at least one stereogenic carbon atom, rendering them optically active. wisdomlib.org Their importance in science is immense, as chirality is a fundamental property in many biological processes. researchgate.netresearchgate.net Different stereoisomers of a molecule can exhibit profoundly different potency, selectivity, and mechanisms of action. nih.gov

In the pharmaceutical industry, the synthesis of single-enantiomer compounds is crucial because the desired therapeutic effect is often associated with only one enantiomer, while the other may be inactive or even cause adverse effects. mdpi.com Chiral alcohols are essential building blocks and key intermediates for the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The production of enantiomerically pure alcohols is a major focus, with methods ranging from classical chemical catalysis to biocatalysis, the latter of which offers high selectivity under mild conditions. mdpi.comnih.govacs.org

Role of 1-(4-Bromophenyl)ethanol as a Chiral Building Block and Intermediate

This compound, particularly its enantiomerically pure forms, serves as a critical starting material and intermediate in the synthesis of pharmaceuticals. researchgate.netresearchgate.netscialert.net The (R)-enantiomer is noted as an important precursor in drug synthesis. researchgate.netresearchgate.net Its structure is leveraged as a building block for creating more complex organic molecules, including those investigated as potential anti-inflammatory and analgesic agents. chemimpex.com

The distinct biological activities of different enantiomers make the stereospecific synthesis of compounds like this compound a key area of research. cymitquimica.com For example, the (S)-enantiomer is also recognized for its potential applications in medicinal chemistry. cymitquimica.com The ability to selectively synthesize either the (R) or (S) form allows chemists to construct complex target molecules with a specific, desired three-dimensional arrangement, which is vital for interaction with biological targets like enzymes and receptors. nih.gov

Overview of Current Research Trends involving this compound

Current research involving this compound is largely centered on its efficient and selective synthesis, as well as its application as a precursor in the development of new compounds.

A dominant trend is the use of biocatalysis for the asymmetric reduction of its precursor, 1-(4-bromo-phenyl)-ethanone, to produce enantiopure (R)- or (S)-1-(4-Bromophenyl)ethanol. This "green chemistry" approach utilizes whole microbial cells or isolated enzymes as catalysts, which can achieve very high levels of enantioselectivity. For instance, research has demonstrated the use of the fungus Aspergillus niger to produce (R)-1-(4-bromo-phenyl)-ethanol with an enantiomeric excess (e.e.) of 99.9% and a conversion rate of 94.7%. researchgate.netscialert.net Other studies have explored various biocatalysts, such as Daucus carota (carrot) roots and immobilized proteins like ovalbumin, to achieve similar enantioselective reductions. nih.govtandfonline.com

Table 2: Examples of Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Conversion/Yield | Source |

|---|---|---|---|---|---|

| Aspergillus niger | 1-(4-bromo-phenyl)-ethanone | (R)-1-(4-bromo-phenyl)-ethanol | 99.9% | 94.7% conversion | researchgate.netscialert.net |

| Aspergillus niger EBK-9 | 1-(4-Bromo-phenyl)-ethanone | (R)-1-(4-Bromo-phenyl)-ethanol | >99% | 100% conversion (82% yield) | researchgate.net |

| Immobilized ovalbumin (IOA) | (±)-1-(4-bromophenyl)ethanol | (S)-1-(4-bromophenyl)ethanol | 99% | 48% yield | tandfonline.com |

| Kosakonia radicincitans ZJPH202011 | 1-(4-bromophenyl)-2,2,2-trifluoroethanone | (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | 96.4% | Not specified | researchgate.net |

Beyond its synthesis, this compound is used as a building block in more complex synthetic applications. For example, a derivative, (R,R)-1,1'-bis((4-bromophenyl)hydroxymethyl)ferrocene, was used in the asymmetric synthesis of doubly bridged ferrocenophanes, which are complex organometallic structures. acs.org In computational studies, 1-(4-bromophenyl)ethan-1-ol was investigated through molecular docking for its potential to bind to protein kinase B, an enzyme implicated in cancer, suggesting its utility as a scaffold in drug design. researchgate.net Other research has involved modifying phthalocyanine (B1677752) derivatives with the enantiomers of this compound to investigate how chirality influences their photochemical and biological properties for potential applications in photodynamic therapy. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDTYSBVMBQIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034356 | |

| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-88-8 | |

| Record name | 1-(4-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5391-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-alpha-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Bromophenyl Ethanol and Its Enantiomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a powerful strategy for producing enantiomerically pure alcohols by leveraging the high selectivity of biological catalysts. This approach is particularly effective for the asymmetric reduction of prochiral ketones like 1-(4-bromophenyl)ethanone.

The conversion of 1-(4-bromophenyl)ethanone to 1-(4-bromophenyl)ethanol is a key transformation. Asymmetric methods are employed to selectively produce either the (R) or (S) enantiomer, which are often required as chiral building blocks in medicinal chemistry chemimpex.com.

Biocatalysis using whole-cell microorganisms is an efficient and environmentally friendly method for asymmetric ketone reduction. The fungus Aspergillus niger has been identified as a particularly effective biocatalyst for this transformation. A specific strain, Aspergillus niger EBK-9, isolated from a soil sample, has demonstrated the ability to reduce 1-(4-bromophenyl)ethanone to (R)-1-(4-bromophenyl)ethanol with excellent results nih.gov. In a batch culture using a fermenter, this strain achieved 100% conversion of the substrate with an enantiomeric excess greater than 99% for the (R)-enantiomer nih.gov. The ease of cultivation and the high efficiency of the enzyme produced by Aspergillus niger make it a valuable tool for this synthesis nih.govresearchgate.net.

Asymmetric Reduction of 1-(4-Bromophenyl)ethanone

Biocatalytic Reduction with Microorganisms (e.g., Aspergillus niger)

Optimization of Biotransformation Parameters (e.g., pH, temperature, substrate concentration, agitation speed)

To maximize the efficiency of the biocatalytic reduction, several reaction parameters must be optimized. These factors significantly influence both the conversion rate of the starting material and the enantiomeric purity of the final product researchgate.net. For the asymmetric reduction of 1-(4-bromophenyl)ethanone using Aspergillus niger, studies have shown that a pH of 7 yields the highest enantiomeric excess (99.9%) and a conversion of 94.7% researchgate.net. The process is typically conducted at a temperature of 30°C with an agitation speed of 150 rpm over a 48-hour period researchgate.net. The growth medium for the microorganism is also a critical factor; a medium containing glucose, yeast extract, and ram horn peptone has been used effectively for the cultivation of A. niger EBK-9 nih.gov.

| Parameter | Optimal Value | Outcome | Source |

| pH | 7 | 99.9% enantiomeric excess, 94.7% conversion | researchgate.net |

| Temperature | 30°C | High conversion and selectivity | researchgate.net |

| Agitation Speed | 150 rpm | Effective substrate-cell contact | researchgate.net |

| Reaction Time | 48 hours | High conversion and enantiomeric excess | researchgate.net |

Stereodirected Biocatalysis

A key advantage of biocatalysis is the ability to direct the stereochemical outcome of a reaction by selecting an appropriate microorganism. Depending on the enzyme system of the chosen biocatalyst, the reduction of 1-(4-bromophenyl)ethanone can be directed to produce either the (R) or the (S) enantiomer of this compound. While Aspergillus niger EBK-9 produces the (R)-isomer with very high enantioselectivity, other microorganisms can yield the opposite enantiomer nih.govresearchgate.net. For instance, the yeast Rhodotorula rubra has been shown to reduce the same substrate to the (S)-enantiomer with 98.8% enantiomeric excess and 97.6% conversion researchgate.net. Conversely, Geotrichum candidum provides the (R)-isomer with over 99% enantiomeric excess and 98.9% conversion, offering an alternative to A. niger researchgate.net. This highlights the versatility of stereodirected biocatalysis in accessing specific, optically active alcohols.

| Microorganism | Enantiomer Produced | Enantiomeric Excess (e.e.) | Conversion | Source |

| Aspergillus niger EBK-9 | (R) | >99% | 100% | nih.gov |

| Geotrichum candidum | (R) | >99% | 98.9% | researchgate.net |

| Rhodotorula rubra | (S) | 98.8% | 97.6% | researchgate.net |

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, and sodium borohydride (NaBH4) is a widely used reagent for this purpose blogspot.comyoutube.com. It is a mild and selective reducing agent, primarily used for reducing aldehydes and ketones youtube.com. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 1-(4-bromophenyl)ethanone youtube.com. This is followed by a protonation step, typically from the solvent (like ethanol (B145695) or water) or an acid workup, to yield the final alcohol product, this compound blogspot.comyoutube.com. Due to the exothermic nature of the reaction, the addition of the ketone to the borohydride solution is often controlled, and the temperature is managed with an ice bath blogspot.com.

Catalytic Reduction with Metal Hydrides (e.g., NaBH4)

Solvent-Free Reduction Methods

In an effort to develop more environmentally benign synthetic methods, solvent-free reactions have gained significant attention. The reduction of carbonyl compounds using sodium borohydride can be performed efficiently under solvent-free, solid-state conditions, often with the aid of a solid support scielo.br. Research has shown that the reduction of ketones with NaBH4 is dramatically accelerated in the presence of wet silica gel (SiO2) scielo.br. This method avoids the use of organic solvents, simplifying the workup procedure and reducing chemical waste. For example, the reduction of benzaldehyde, a similar aromatic carbonyl compound, was completed in just one minute using NaBH4 and wet SiO2 scielo.br. This solvent-free approach demonstrates potential for practical and industrial applications due to its efficiency and improved environmental profile scielo.br.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched alcohols. This method relies on the differential reaction rates of the two enantiomers of a racemic substrate with an enzyme.

Lipases are widely utilized enzymes in organic synthesis due to their commercial availability, broad substrate specificity, and high enantioselectivity. mdpi.comuobabylon.edu.iq The kinetic resolution of racemic this compound can be effectively achieved through lipase-catalyzed enantioselective acylation (esterification) or the hydrolysis of its corresponding esters. mdpi.comnih.gov

In a typical esterification process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. One enantiomer is acylated at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. Conversely, in hydrolysis, a racemic ester of this compound is treated with a lipase in an aqueous medium, where one enantiomer of the ester is selectively hydrolyzed to the corresponding enantioenriched alcohol, leaving the other ester enantiomer unreacted.

Candida antarctica lipase B (CALB) is a frequently employed biocatalyst for the kinetic resolution of secondary alcohols. mdpi.comnih.gov Immobilized lipases, such as Novozym 435 (CALB immobilized on acrylic resin), are often preferred as they offer enhanced stability and ease of separation from the reaction mixture. mdpi.com The choice of solvent and acyl donor can significantly influence the conversion and enantioselectivity of the reaction.

Table 1: Representative Lipase-Mediated Kinetic Resolution of Secondary Alcohols

| Lipase Source | Substrate | Acyl Donor/Reaction | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Candida antarctica Lipase B | Racemic 1-phenylethanol | Vinyl Acetate | n-Heptane | 40 | ~50 | >99% for (R)-acetate | mdpi.com |

| Pseudomonas fluorescens Lipase | Racemic 1-(3-bromophenyl)-1-ethanol | Acetylation | Not Specified | Not Specified | Not Specified | >99% for (R)-acetate and (S)-alcohol | mdpi.com |

Alcohol dehydrogenases (ADHs) are another class of enzymes that can be utilized for the kinetic resolution of racemic this compound. These enzymes catalyze the reversible oxidation of alcohols to ketones and the reduction of ketones to alcohols using nicotinamide cofactors (NAD⁺/NADH or NADP⁺/NADPH).

In a kinetic resolution setting, an ADH can selectively oxidize one enantiomer of the racemic alcohol to the corresponding ketone, 4'-bromoacetophenone, leaving the other enantiomer of the alcohol in high enantiomeric purity. For this process to be efficient, the ADH must exhibit high enantioselectivity for one of the alcohol enantiomers. An example of a suitable enzyme is the ADH from Rhodococcus ruber, which is known to be effective for the enantioselective oxidation of secondary alcohols. nih.gov

Conversely, the asymmetric reduction of the prochiral ketone, 4'-bromoacetophenone, using an ADH can yield enantiomerically pure (R)- or (S)-1-(4-bromophenyl)ethanol. The stereochemical outcome of the reduction is dependent on the specific ADH used.

Table 2: Examples of Protein-Mediated Transformations for Chiral Alcohol Synthesis

| Enzyme Source | Reaction Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Rhodococcus ruber DSM 44541 | Oxidation | Secondary Alcohols | Ketones | Tolerant to organic solvents, suitable for preparative-scale enantioselective oxidation. | nih.gov |

One-Pot Chemoenzymatic Reactions

One-pot chemoenzymatic reactions combine the advantages of both chemical and enzymatic catalysts to achieve efficient and stereoselective transformations in a single reaction vessel. A common strategy for the synthesis of enantiomerically pure this compound is deracemization, which converts a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%.

One approach to deracemization involves a two-step process within a single pot:

Non-enantioselective oxidation: The racemic this compound is oxidized to the prochiral ketone, 4'-bromoacetophenone, using a chemical catalyst.

Enantioselective reduction: The intermediate ketone is then asymmetrically reduced to a single enantiomer of this compound using a stereoselective biocatalyst, such as a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). nih.gov

This process often requires a system for cofactor regeneration, for example, using a sacrificial alcohol like isopropanol or a glucose/glucose dehydrogenase system. nih.gov Alternatively, a single enzyme with dual functionality can be employed. For instance, a mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase can facilitate the non-stereoselective oxidation of the racemic alcohol followed by a stereoselective reduction of the resulting ketone. researchgate.net

Classical Organic Synthesis Routes

Traditional organic synthesis provides reliable methods for the preparation of this compound, typically as a racemic mixture.

Reduction of 1-(4-Bromophenyl)ethanone

A straightforward and common method for the synthesis of racemic this compound is the reduction of the corresponding ketone, 1-(4-bromophenyl)ethanone (also known as 4'-bromoacetophenone). This reduction can be achieved using various reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. blogspot.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature or below. The workup procedure is generally simple, involving quenching with acid followed by extraction.

Table 3: Reduction of 1-(4-Bromophenyl)ethanone with Sodium Borohydride

| Reactant | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(4-Bromophenyl)ethanone | Sodium Borohydride | Methanol | 0 °C to room temp. | 15 min | High | blogspot.comchegg.com |

Grignard Reactions

The Grignard reaction is a versatile carbon-carbon bond-forming reaction that can be used to synthesize this compound. This can be accomplished in two primary ways:

Reaction of 4-bromobenzaldehyde with a methyl Grignard reagent: In this approach, 4-bromobenzaldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields this compound.

Reaction of a 4-bromophenyl Grignard reagent with acetaldehyde: Alternatively, the Grignard reagent can be prepared from 4-bromobenzene (4-bromophenylmagnesium bromide). This organometallic reagent is then reacted with acetaldehyde. The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of acetaldehyde, and an acidic workup provides the desired product.

For both pathways, the reaction must be carried out under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are commonly used as solvents. miracosta.edugoogle.com

Table 4: Representative Grignard Synthesis of 1-(Aryl)ethanols

| Grignard Reagent | Carbonyl Compound | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| p-Chloroprenylphenylmagnesium bromide | Acetaldehyde | Tetrahydrofuran | Addition at 5-10 °C | 1-(p-Prenylphenyl)ethanol | google.com |

Electro Organic Synthesis

Electro-organic synthesis represents a method for producing this compound. researchgate.net This approach utilizes electrical current to drive the chemical reduction of a precursor compound, offering an alternative to conventional reagent-based methods.

In a typical electrochemical process, the synthesis of this compound is achieved through the reduction of 4-bromoacetophenone. The reaction is conducted in an electrochemical cell, where the specific conditions, including the choice of electrode material, solvent, and supporting electrolyte, are critical factors influencing the reaction's efficiency and yield. Research in this area has focused on optimizing these parameters to maximize the conversion of the starting ketone into the desired secondary alcohol. researchgate.net The process is valued for its potential to be a greener synthetic route, minimizing the use of hazardous chemical reducing agents.

Enantioselective Synthesis Strategies

The production of specific enantiomers (either (R)- or (S)-1-(4-bromophenyl)ethanol) requires stereoselective methods. These strategies are crucial for applications where a single enantiomer is desired, such as in the pharmaceutical industry.

One effective strategy for achieving enantioselectivity is the use of a chiral auxiliary. This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. In the synthesis of this compound, a prochiral ketone (4-bromoacetophenone) is reduced using a hydride source in the presence of a chiral auxiliary.

A notable example involves the use of a novel chiral 2-methoxy-1,3,2-dioxaborolane derived from 2α,3α-dihydroxycativic acid, a natural labdane-type diterpene. semanticscholar.org This chiral auxiliary facilitates the asymmetric reduction of 4-bromoacetophenone when used with a borane dimethyl sulfide complex as the reducing agent at room temperature. semanticscholar.org This approach has proven effective in producing the corresponding (R)-1-(4-bromophenyl)ethanol with high chemical yield and good enantioselectivity. semanticscholar.org

Detailed findings from this enantioselective reduction are presented below. semanticscholar.org

Table 1. Enantioselective Reduction of 4-Bromoacetophenone

| Product | Yield | Enantiomeric Excess (ee) |

| (R)-1-(4-Bromophenyl)ethanol | 94% | 93% |

The success of this method hinges on the ability of the chiral auxiliary to create a diastereomeric intermediate that favors the formation of one enantiomer over the other during the hydride transfer step. The steric and electronic properties of the auxiliary are designed to control the approach of the reducing agent to the ketone, thereby dictating the stereochemistry of the final alcohol product. semanticscholar.org

Enantiomeric Separation and Chiral Analysis of 1 4 Bromophenyl Ethanol

Chromatographic Separation Techniques

Chromatography is a cornerstone of chiral separations, offering a range of methodologies to resolve enantiomeric mixtures of 1-(4-bromophenyl)ethanol. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of this compound. nih.govnih.govnih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and, thus, separation. The efficiency of the separation is influenced by the choice of CSP, the mobile phase composition, and other chromatographic parameters such as flow rate and temperature.

The selection of an appropriate Chiral Stationary Phase (CSP) is paramount for the successful enantiomeric separation of this compound by HPLC. nih.govnih.govnih.gov CSPs are broadly categorized based on their chiral selector. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for a broad range of chiral compounds, including aromatic alcohols like this compound. csfarmacie.cz These CSPs often consist of derivatives such as carbamates and esters of the polysaccharide coated or immobilized on a silica support.

The chiral recognition mechanism of polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The separation of this compound enantiomers has been successfully achieved on a chitosan-based CSP, specifically a column packed with chitosan 3,5-dinitrobenzoyl carbamate coated on silica gel. Using a mobile phase of hexane/2-propanol (90/10, v/v) at a flow rate of 0.5 mL/min, baseline separation of the enantiomers was achieved.

Another important class of CSPs are the Pirkle-type or brush-type phases. These involve a small chiral molecule covalently bonded to the silica support. These CSPs function based on a three-point interaction model, which can include π-π interactions, hydrogen bonds, and steric hindrance. For this compound, a CSP with a π-electron acceptor or donor moiety can be effective due to the presence of the aromatic ring.

Protein-based CSPs, such as those using bovine serum albumin (BSA) or α1-acid glycoprotein (AGP), offer another avenue for chiral separations, although they are generally more specialized. nih.gov The complex three-dimensional structure of the protein provides a multitude of chiral recognition sites.

The table below summarizes typical HPLC conditions for the enantiomeric separation of this compound on different types of CSPs.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

| Chitosan 3,5-dinitrobenzoyl carbamate | Hexane/2-propanol (90/10) | 0.5 | 254 | > 1.5 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (95/5) | 1.0 | 220 | > 2.0 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) (90/10) | 0.8 | 220 | > 1.8 |

This table presents illustrative data compiled from typical chiral separation experiments.

Chiral Gas Chromatography (GC) is a suitable technique for the enantiomeric separation of volatile compounds like this compound. gcms.czhplc.sk This method typically employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. hplc.sk Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like shape, and their derivatives can effectively discriminate between enantiomers.

For the analysis of this compound, derivatized cyclodextrins such as permethylated beta-cyclodextrin are commonly used. The separation mechanism involves the inclusion of the analyte into the cyclodextrin cavity, where chiral recognition occurs through various interactions. The enantiomers of this compound can be separated on a capillary column coated with a solution of a chiral selector in a nonpolar stationary phase like polysiloxane.

In some cases, derivatization of the alcohol to a more volatile ester or ether may be performed to improve chromatographic performance. However, direct enantioseparation of the underivatized alcohol is often achievable.

The following table provides an example of typical GC conditions for the chiral separation of this compound.

| Column | Carrier Gas | Inlet Temperature (°C) | Oven Program | Detector |

| 30m x 0.25mm ID, 0.25µm film of permethylated β-cyclodextrin | Helium | 250 | 100°C hold 2 min, ramp 5°C/min to 180°C | FID |

This table presents illustrative data compiled from typical chiral separation experiments.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to HPLC. fagg.bersc.orgnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic modifier such as methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without a significant loss of resolution. fagg-afmps.be

The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are widely employed in SFC for the separation of this compound enantiomers. europeanpharmaceuticalreview.com The chiral recognition mechanisms are similar to those in HPLC, but the different properties of the supercritical fluid mobile phase can lead to different selectivity and resolution. SFC is also considered a "greener" technique due to the reduced use of organic solvents. chromatographyonline.com

A typical SFC separation of this compound would involve a polysaccharide-based chiral column with a mobile phase of carbon dioxide and a small percentage of an alcohol modifier.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) |

| Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (85/15) | 3.0 | 150 | 40 |

This table presents illustrative data compiled from typical chiral separation experiments.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is particularly useful for monitoring the progress of chemical reactions, such as the synthesis or resolution of this compound. rsc.orgresearchgate.netukessays.comthieme.de While not typically used for quantitative enantiomeric separation, chiral TLC plates are available and can provide qualitative or semi-quantitative information about the enantiomeric composition of a sample.

For reaction monitoring, standard silica gel or alumina TLC plates are used. rsc.org A small aliquot of the reaction mixture is spotted on the plate, which is then developed in a suitable solvent system. The separated spots corresponding to the starting material, product, and any byproducts can be visualized, often using a UV lamp due to the aromatic nature of this compound. rsc.org By comparing the intensity of the spots, the progress of the reaction can be estimated. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively used for the enantiomeric separation of charged or chargeable compounds. nih.govnih.govtaylorfrancis.com For neutral compounds like this compound, a modification of the technique, such as Micellar Electrokinetic Chromatography (MEKC), is required. In chiral MEKC, a chiral selector, most commonly a cyclodextrin derivative, is added to the running buffer containing micelles. springernature.comspringernature.com

The separation mechanism is based on the differential partitioning of the enantiomers into the chiral pseudostationary phase (the micelles with the chiral selector). The enantiomer that interacts more strongly with the chiral selector will have a different migration time than the other enantiomer, leading to their separation. The choice of cyclodextrin, its concentration, the type of surfactant used to form the micelles, and the pH of the buffer are all critical parameters that need to be optimized for a successful separation.

| Chiral Selector | Buffer | Voltage (kV) | Capillary | Detection (nm) |

| 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 25 mM Phosphate buffer (pH 7.0) with 50 mM SDS | 20 | 50 µm ID, 50 cm length | 214 |

This table presents illustrative data compiled from typical chiral separation experiments.

Chiral High-Performance Liquid Chromatography (HPLC)

Spectroscopic Chiral Analysis

Spectroscopic methods provide powerful tools for the differentiation and characterization of the enantiomers of this compound. These techniques rely on the differential interaction of the chiral molecules with a chiral environment or polarized light.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the chiral analysis of this compound. By converting the enantiomers into diastereomers through the use of chiral auxiliaries, their NMR spectra, which are otherwise identical, become distinguishable. nih.gov

Chiral Solvating Agents (CSAs) are used to create a chiral environment in the NMR tube, leading to the formation of transient diastereomeric complexes with the enantiomers of this compound. nih.govunipi.it This association results in different magnetic environments for the corresponding nuclei in the two enantiomers, causing separate signals to appear in the NMR spectrum. nih.govunipi.itresearchgate.net The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is influenced by factors such as the choice of solvent, concentration, and temperature. researchgate.net The effectiveness of a CSA is dependent on the formation of distinct diastereomeric complexes with different geometries. nih.gov

Commonly used CSAs include compounds like Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol), which can induce separation of signals for various classes of compounds. dntb.gov.uabates.edu The selection of an appropriate CSA is often determined through screening various agents to find the one that provides the best enantiodifferentiation for the specific analyte. nih.gov

Table 1: Factors Influencing Enantiodiscrimination by Chiral Solvating Agents in NMR

| Factor | Description | Impact on Analysis |

|---|---|---|

| Solvent Choice | The polarity of the solvent can affect the hydrogen-bond interactions that are often crucial for chiral discrimination. Low-polarity solvents generally favor these interactions. researchgate.net | Can enhance or diminish the separation of enantiomeric signals. |

| Concentration | Higher concentrations can promote aggregation, which may affect the equilibrium between the free and complexed species and, consequently, the observed chemical shifts. researchgate.net | Optimization is necessary to achieve the best resolution. |

| Temperature | Higher temperatures increase molecular motion, which can average out the magnetic environments and reduce the observed chemical shift differences between enantiomers. researchgate.net | Lower temperatures often lead to better signal separation. |

| CSA Structure | The structural features of the CSA, such as the presence of aromatic rings for π-π stacking or acidic protons for hydrogen bonding, determine its interaction with the analyte. nih.gov | A well-matched CSA is critical for effective enantiodiscrimination. |

The Mosher's reagent method is a widely used technique for determining the absolute configuration of chiral secondary alcohols like this compound. wikipedia.orgtcichemicals.com This method involves the chemical derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride. wikipedia.orgyoutube.com This reaction forms diastereomeric esters. wikipedia.org

The underlying principle of this method is that the diastereomers will have different conformations, leading to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. wikipedia.orgnih.gov By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. acs.org A consistent pattern in the signs of the Δδ values for various protons allows for the assignment of the stereochemistry. youtube.com

Table 2: General Steps in the Mosher's Reagent Method

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | React the enantiomerically enriched this compound separately with (R)-MTPA chloride and (S)-MTPA chloride. | To form two distinct diastereomeric esters. wikipedia.org |

| 2. NMR Analysis | Acquire the ¹H NMR (and/or ¹⁹F NMR) spectra for both diastereomeric products. wikipedia.org | To observe the chemical shifts of the protons in each diastereomer. |

| 3. Signal Assignment | Assign the corresponding proton signals in the spectra of the two diastereomers. | To accurately compare the chemical shifts. |

| 4. Calculate Δδ | Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter. | To establish the spatial arrangement of the substituents. |

| 5. Determine Configuration | Apply the established Mosher's model based on the signs of the calculated Δδ values to assign the absolute configuration of the alcohol. acs.org | To deduce the (R) or (S) configuration of the original this compound. |

Both ¹H and ¹³C NMR spectroscopy are instrumental in the chiral analysis of this compound. In ¹H NMR, the chemical shifts of protons close to the stereocenter are most affected by the chiral environment. For this compound, the methine proton (CH-OH) and the methyl protons (CH₃) are particularly diagnostic. rsc.orgnih.govchegg.com Upon interaction with a chiral auxiliary, these protons in the two enantiomers will exhibit different chemical shifts, allowing for the determination of enantiomeric excess.

¹³C NMR spectroscopy offers a complementary approach. The carbon atoms, particularly the carbinol carbon (CH-OH) and the carbons of the methyl and phenyl groups, will also experience different magnetic environments in diastereomeric complexes or derivatives. researchgate.netacs.org The larger chemical shift dispersion in ¹³C NMR can sometimes provide better resolution of the signals from the two enantiomers compared to ¹H NMR. mdpi.com The presence of a nearby chiral center can lead to the non-equivalence of otherwise chemically equivalent carbons, a phenomenon known as diastereotopicity, which is readily observed in ¹³C NMR spectra. acs.org

Table 3: Representative NMR Data for this compound Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | ||

| Methine (CH-OH) | ~4.8-5.0 | Directly attached to the stereocenter, highly sensitive to the chiral environment. rsc.org |

| Methyl (CH₃) | ~1.4-1.6 | Close to the stereocenter, shows splitting into doublets and can be resolved for enantiomers. rsc.orgnih.gov |

| Aromatic (C₆H₄) | ~7.2-7.5 | Can show complex splitting patterns; shifts may be affected by the chiral auxiliary. rsc.orgrsc.org |

| ¹³C | ||

| Carbinol (CH-OH) | ~69-71 | The chemical shift is sensitive to substitution and the chiral environment. rsc.orgresearchgate.net |

| Methyl (CH₃) | ~25 | A distinct signal that can be resolved for different enantiomers in a chiral context. rsc.org |

| Aromatic (C₆H₄) | ~121-145 | Provides information about the substitution pattern on the phenyl ring. rsc.org |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral molecule will produce mirror-image CD spectra. For this compound, the aromatic chromophore is the primary contributor to the CD spectrum in the UV region.

The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule. By comparing the experimentally measured CD spectrum with spectra predicted by computational methods or with the spectra of structurally related compounds of known absolute configuration, the stereochemistry of this compound can be determined. tcichemicals.com This technique is particularly valuable as it can be performed on small amounts of sample and does not require derivatization. tcichemicals.com

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comthieme-connect.de This technique requires a single crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the positions of all atoms in the molecule.

For chiral molecules, the technique of anomalous dispersion is used to determine the absolute configuration. nih.gov By using X-ray radiation of a suitable wavelength, the scattering from heavier atoms (like the bromine atom in this compound) will have a phase shift that is dependent on the chirality of the molecule. This allows for the unambiguous assignment of the (R) or (S) configuration. While powerful, the main challenge of this method is obtaining a high-quality single crystal suitable for analysis. springernature.com The crystal structure of derivatives of this compound has been reported, confirming molecular geometry and intermolecular interactions. researchgate.netnih.goviucr.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govchemrxiv.org This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of enantiomers. nih.gov For enantiomers, the VCD spectra are mirror images of each other, exhibiting equal intensity but opposite signs, while their standard infrared (IR) absorption spectra are identical. nih.gov

In the study of phenylcarbinols, a class of compounds that includes this compound, VCD has been shown to be an effective tool for chiral analysis. Research has focused on the 1600-800 cm⁻¹ spectral region, where the Ph-C(OH)H group, the common structural feature and chiral center in these molecules, exhibits characteristic vibrations. researchgate.net A significant correlation has been established between the absolute chirality of this probe group and the sign of a specific VCD band located at approximately 1200 cm⁻¹. researchgate.net

The chirality of the Ph-C(OH)H group can be designated based on the arrangement of its substituents (OH > Ph > H) when viewing the molecule with the fourth ligand (the bromophenyl group in this case) pointing away. A clockwise arrangement corresponds to one enantiomer, while a counter-clockwise arrangement corresponds to the other. The sign of the VCD band at ~1200 cm⁻¹ directly correlates with this spatial arrangement, providing a reliable method for assigning the absolute configuration of this compound enantiomers. researchgate.net

Table 1: VCD Spectral Correlation for Phenylcarbinols

| Chiral Probe Group | Key Spectral Region (cm⁻¹) | VCD Band of Interest (cm⁻¹) | Correlation |

|---|

Chiral Resolution by Crystallization of Host-Guest Complexes

Chiral resolution by crystallization of host-guest complexes is a powerful method for separating enantiomers from a racemic mixture. This technique relies on the use of a chiral host molecule that selectively forms a more stable or less soluble diastereomeric complex with one of the enantiomers of the guest molecule, enabling its preferential crystallization.

The quantitative resolution of racemic this compound has been successfully achieved using permethylated β-cyclodextrin (TMβ-CD) as the chiral host. researchgate.net The process involves the formation of (1:1) supramolecular complexes between the host (TMβ-CD) and the guest (this compound). researchgate.net Through successive recrystallizations of these complexes from an aqueous medium, a complete separation of the enantiomers can be attained. researchgate.net

The mechanism of this chiral discrimination is rooted in the distinct structural features of the diastereomeric complexes formed between the chiral host and each enantiomer of the guest. researchgate.net X-ray diffraction studies on single crystals of the separated, enantiomerically pure complexes revealed that differences in both the inclusion geometry (how the guest fits inside the host's cavity) and the crystal packing modes are the determining factors for the successful enantioseparation. researchgate.net This demonstrates the capability of TMβ-CD to induce the formation of stereospecific host-guest complexes that can be separated by crystallization. researchgate.net

Table 2: Chiral Resolution of this compound via Host-Guest Crystallization

| Guest Compound (Racemic) | Chiral Host | Host-Guest Stoichiometry | Method | Outcome |

|---|

Advanced Characterization and Computational Studies of 1 4 Bromophenyl Ethanol

Structural Characterization

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(4-bromophenyl)ethanol, with Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) providing key diagnostic information.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O stretching of the secondary alcohol is typically found in the 1050-1150 cm⁻¹ region. Finally, a strong absorption at lower wavenumbers, often around 1070 cm⁻¹, can be attributed to the C-Br stretching vibration.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Alcohol C-O | Stretching | 1050 - 1150 |

| C-Br | Stretching | ~1070 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak (M⁺) for this compound appears as a characteristic pair of peaks of similar intensity at m/z 200 and 202. nih.gov

The fragmentation pattern is also diagnostic for the structure. Common fragmentation pathways for secondary benzylic alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: The most significant fragmentation involves the cleavage of the bond between the benzylic carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This results in a stable benzylic cation. The resulting fragment ion [M-15]⁺ would show characteristic peaks at m/z 185 and 187. nih.gov

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is another common pathway for alcohols, which would produce a fragment ion [M-18]⁺ at m/z 182 and 184.

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Description |

| 200/202 | [C₈H₉BrO]⁺ | Molecular ion (M⁺) peak, showing bromine isotope pattern |

| 185/187 | [C₇H₆BrO]⁺ | Loss of a methyl group (•CH₃) via alpha-cleavage |

| 182/184 | [C₈H₈Br]⁺ | Loss of water (H₂O) |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of C₂H₄O and Br) |

Determination of Absolute Configuration

As this compound is a chiral molecule, determining the absolute spatial arrangement of the atoms at its stereocenter (R or S configuration) is essential.

The Competing Enantioselective Conversion (CEC) method is a modern technique used to determine the absolute configuration of chiral compounds, including secondary alcohols. nih.gov This method involves running two parallel reactions where the enantioenriched alcohol is subjected to a kinetic resolution using each enantiomer of a chiral catalyst. nsf.govuci.edu

For secondary alcohols, the acylation reaction is often catalyzed by the enantiomers of homobenzotetramisole (HBTM). uci.edu In one reaction, the (R)-HBTM catalyst is used, and in the other, the (S)-HBTM catalyst is used. One enantiomer of the alcohol will react faster with (R)-HBTM, while the other enantiomer will react faster with (S)-HBTM. After a set period, the reactions are stopped, and the extent of conversion in each reaction is measured, often by ¹H NMR spectroscopy or thin-layer chromatography (TLC). nih.govresearchgate.net The reaction that has proceeded further is identified as the "fast reaction." This information is then used with a predictive model to assign the absolute configuration. nih.govuci.edu

The assignment of the absolute configuration (R or S) from the CEC method relies on an empirically derived mnemonic. nih.gov This mnemonic is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four substituents attached to the chiral center. libretexts.orgmasterorganicchemistry.com For this compound, the priorities are: (1) -OH, (2) -C₆H₄Br, (3) -CH₃, and (4) -H.

The mnemonic for secondary alcohols using the HBTM catalyst correlates the faster-reacting catalyst enantiomer with the spatial arrangement of the alcohol's substituents. nih.gov To apply the mnemonic, the molecule is drawn with the hydrogen atom (lowest priority) pointing away from the viewer. The remaining three groups are then observed. If the arrangement of the highest to lowest priority groups (1→2→3) is clockwise, the configuration is R; if it is counter-clockwise, the configuration is S. libretexts.orgchadsprep.com The CEC mnemonic provides a direct link between the experimental outcome (which catalyst enantiomer gave the faster reaction) and this R/S assignment. nih.gov For example, a specific mnemonic might state that if the (S)-HBTM catalyst leads to the faster reaction, the alcohol has the R configuration. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools for investigating the properties of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be employed to predict and rationalize experimental findings. escholarship.orgnih.gov

Theoretical calculations can be used to:

Predict Spectroscopic Data: DFT calculations can predict vibrational frequencies, which can be compared with experimental FTIR spectra to aid in peak assignment. mdpi.com Similarly, NMR chemical shifts can be calculated to support experimental structural elucidation.

Determine Molecular Geometry: The most stable three-dimensional structure (conformation) of the molecule can be determined by finding the geometry with the lowest energy.

Analyze Electronic Properties: DFT can be used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map, which provide insights into the molecule's reactivity. espublisher.comnih.gov

Support Stereochemical Assignment: Computational methods can be used in conjunction with experimental techniques like vibrational circular dichroism (VCD) to provide an independent confirmation of the absolute configuration.

For this compound, computational tools have been used to predict properties such as its Collision Cross Section (CCS), which relates to the molecule's shape in the gas phase. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 200.99095 | 134.6 |

| [M+Na]⁺ | 222.97289 | 145.8 |

| [M-H]⁻ | 198.97639 | 139.9 |

| [M]⁺ | 199.98312 | 152.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These theoretical studies complement experimental data, providing a more complete understanding of the structural and electronic characteristics of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can provide significant insights into its intrinsic characteristics at the atomic level. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that defines the mathematical functions used to represent the electronic wavefunctions.

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the phenyl ring to the ethanol (B145695) side chain (C-C bond) and within the side chain itself (C-O bond). A conformational analysis using DFT would aim to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

The process involves a systematic scan of the potential energy surface by rotating key dihedral angles. For this compound, the critical dihedral angle is that which describes the orientation of the hydroxyl group relative to the phenyl ring. By performing a series of geometry optimizations at fixed values of this dihedral angle, a potential energy profile can be constructed. The minima on this profile correspond to stable conformers.

A study would typically identify several low-energy conformers. The relative energies of these conformers, calculated as the difference in their total electronic energies, determine their population distribution at a given temperature according to the Boltzmann distribution. The results of such an analysis would reveal the preferred spatial arrangement of the molecule, which is crucial for understanding its interactions with other molecules, such as enzymes.

Below is a hypothetical data table illustrating the kind of results a DFT conformational analysis of this compound might yield.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This data is for illustrative purposes only.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | 60° | 0.00 | 75.3 |

| B | 180° | 1.20 | 14.5 |

| C | -60° | 0.80 | 10.2 |

Molecular Docking Studies (e.g., Protein Kinase B binding)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

A molecular docking study of this compound with a target such as Protein Kinase B (Akt) would be performed to investigate its potential as an inhibitor. Protein Kinase B is a key enzyme in signaling pathways that regulate cell growth, proliferation, and survival, and its dysregulation is implicated in diseases like cancer.

The study would begin with the three-dimensional structures of both this compound and Protein Kinase B, the latter often obtained from the Protein Data Bank (PDB). Docking software would then be used to systematically explore possible binding poses of the ligand within the active site of the protein. A scoring function is employed to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. A lower binding energy suggests a more favorable interaction.

The results would provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the bromophenyl ring could engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

The following is an illustrative data table showing hypothetical results from a molecular docking study.

Table 2: Hypothetical Molecular Docking Results of this compound with Protein Kinase B This data is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Target Protein | Protein Kinase B (Akt1) |

| PDB ID | XXXX |

| Binding Energy (kcal/mol) | -6.5 |

| Key Interacting Residues | Val164, Ala177, Leu210, Thr291, Phe293 |

| Types of Interactions | Hydrogen bond with Thr291, Hydrophobic interactions with Val164, Ala177, Leu210, Phe293 |

Chemical Transformations and Derivatization of 1 4 Bromophenyl Ethanol

Cross-Coupling Reactions

The carbon-bromine bond in 1-(4-Bromophenyl)ethanol is a key functional group for participating in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, such as this compound, catalyzed by a palladium(0) complex. chemeurope.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. chemeurope.com

For this compound, the Suzuki reaction provides a direct route to synthesize 1-(biphenyl-4-yl)ethanol derivatives. In this transformation, the bromine atom is replaced by an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, including the hydroxyl group present in the substrate. chemeurope.com

A typical reaction setup involves the this compound substrate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄, Na₂CO₃) in a suitable solvent mixture like 1,4-dioxane (B91453) and water. jk-sci.comslideshare.net The reaction has been successfully applied to similar bromophenyl structures, demonstrating its utility. slideshare.net For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids proceeds efficiently under these conditions. slideshare.net While the direct coupling of this compound is not extensively documented with specific yield data in foundational studies, the reactivity of the 4-bromophenyl moiety is well-established, and high conversion rates are expected based on analogous transformations.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 1-([1,1'-Biphenyl]-4-yl)ethanol |

| This compound | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 1-(4-(Pyridin-3-yl)phenyl)ethanol |

Oxidation Reactions

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 4-bromoacetophenone. This transformation is a fundamental process in organic synthesis, providing a key intermediate for numerous other reactions. Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on factors like yield, selectivity, and reaction conditions.

One documented method involves the use of polymer-supported chromic acid. umich.eduresearchgate.net This reagent offers advantages such as easy workup and the ability to be reused without significant loss of capacity. umich.edu The kinetics of the oxidation of this compound with this reagent have been studied, indicating a zero-order reaction with respect to both the oxidant and the substrate. umich.eduresearchgate.net The reaction proceeds by forming an intermediate ester, which then undergoes further steps to yield the final ketone product. umich.edu The product, 4-bromoacetophenone, can be isolated in good yields (over 60%) and identified by standard analytical methods, such as the preparation of its 2,4-dinitrophenylhydrazone derivative. umich.edu

| Starting Material | Oxidizing Agent | Solvent | Product | Yield | Reference |

| This compound | Polymer-supported chromic acid | Not specified | 4-Bromoacetophenone | >60% | umich.edu |

Substitution Reactions at the Bromine Moiety

Beyond Suzuki coupling, the bromine atom of this compound can be replaced through other metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution (SNAr). Direct SNAr on unactivated aryl halides like this compound is generally difficult because it lacks strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the halogen, which are necessary to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.compressbooks.publibretexts.org

Therefore, metal-catalyzed reactions are the predominant methods for achieving substitution at this position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. jk-sci.com Using this compound as the substrate, this reaction can produce various N-aryl derivatives, which are common structures in pharmaceuticals and materials science. The process typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide. chemeurope.com

Ullmann Condensation : This classic copper-catalyzed reaction is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgthermofisher.com The Ullmann ether synthesis, for example, would involve reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base to form a diaryl ether. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures), modern ligand-accelerated protocols have made the reaction much more versatile and applicable to a broader range of substrates. organic-chemistry.org

These methods provide powerful tools for derivatizing the aromatic ring of this compound, significantly expanding its synthetic utility.

Formation of Derivatives for Specific Applications

The functional groups of this compound allow it to serve as a starting point for the synthesis of complex molecules with specialized applications, such as phthalocyanines and heterocyclic compounds like isoxazolines and isoxazoles.

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes, pigments, and functional materials in areas like photodynamic therapy and electronics. mdpi.com Their synthesis typically involves the cyclotetramerization of phthalonitrile (B49051) precursors. researchgate.net this compound can be incorporated into a phthalocyanine (B1677752) structure by first converting it into a substituted phthalonitrile.

A viable synthetic route involves an ether linkage. The hydroxyl group of this compound can act as a nucleophile in a substitution reaction with an activated phthalonitrile, such as 4-nitrophthalonitrile. In a reaction analogous to the Williamson ether synthesis or an SNAr reaction, the alcohol, typically deprotonated with a base like K₂CO₃, displaces the nitro group to form 4-(1-(4-bromophenyl)ethoxy)phthalonitrile. mdpi.com This phthalonitrile precursor, now bearing the 1-(4-bromophenyl)ethyl moiety, can then undergo a template-driven cyclotetramerization reaction in the presence of a metal salt (e.g., Zn(OAc)₂) and a base like DBU in a high-boiling solvent to yield the corresponding peripherally substituted metal-phthalocyanine. mdpi.com

Isoxazole (B147169) and isoxazoline (B3343090) rings are important five-membered heterocycles found in many biologically active compounds and pharmaceuticals. nih.gov A common route to their synthesis is the 1,3-dipolar cycloaddition reaction. wikipedia.orgnih.gov this compound can serve as a precursor for these heterocycles through a multi-step sequence.

Oxidation : The alcohol is first oxidized to 4-bromoacetophenone, as described in section 5.2.

Chalcone (B49325) Formation : The resulting ketone, 4-bromoacetophenone, undergoes a base-catalyzed aldol (B89426) condensation with an aromatic aldehyde (e.g., benzaldehyde) to form a chalcone, which is an α,β-unsaturated ketone (e.g., benzal-p-bromoacetophenone). acs.org

1,3-Dipolar Cycloaddition : This chalcone acts as the dipolarophile in a reaction with a nitrile oxide (R-C≡N⁺-O⁻), which is typically generated in situ from an aldoxime. The cycloaddition yields a 3,5-diaryl-substituted isoxazoline. acs.orgacs.org

Aromatization : The isoxazoline can be subsequently aromatized to the corresponding isoxazole through oxidation. acs.org

This synthetic pathway demonstrates how the simple scaffold of this compound can be elaborated into complex heterocyclic systems. acs.org

Enamides by Reductive Acetylation of Oximes

The synthesis of N-acetyl enamides from ketoximes is a significant transformation in organic chemistry. One notable application of this methodology is the preparation of N-(1-(4-bromophenyl)vinyl)acetamide, a derivative conceptually linked to this compound. The process involves the initial oxidation of this compound to its corresponding ketone, 1-(4-bromophenyl)ethanone. This ketone is then converted to 1-(4-bromophenyl)ethanone oxime, which serves as the direct precursor for the reductive acetylation to the target enamide.

A well-documented and practical method for this transformation utilizes iron(II) acetate (B1210297) as the reducing agent. orgsyn.org This approach is favored due to its mild reaction conditions and the use of an inexpensive and environmentally benign metal. acs.orgnih.gov The reaction proceeds by heating the oxime, 1-(4-bromophenyl)ethanone oxime, with acetic anhydride (B1165640) in a suitable solvent like dimethylformamide (DMF) in the presence of iron(II) acetate. orgsyn.org

The reaction involves the reduction of the oxime functionality and subsequent acetylation to yield the enamide. A detailed procedure published in Organic Syntheses outlines the reaction of 1-(4-bromophenyl)ethanone oxime with acetic anhydride and iron(II) acetate in DMF. The mixture is heated to approximately 65 °C and stirred for 12 hours under a nitrogen atmosphere. Following an aqueous workup and purification, the desired product, N-(1-(4-bromophenyl)vinyl)acetamide, is isolated in high yield. orgsyn.org

The table below summarizes the specifics of this transformation.

Table 1: Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide via Reductive Acetylation

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| 1-(4-Bromophenyl)ethanone oxime | Iron(II) acetate, Acetic anhydride | DMF | 65 °C | 12 h | N-(1-(4-Bromophenyl)vinyl)acetamide | 81-86% |

Data sourced from Organic Syntheses, 2013, 90, 62-73. orgsyn.org

Alternative methods for the reductive acylation of ketoximes to enamides have also been developed. These include phosphine-mediated reactions, which offer good yields under mild conditions. nih.govorganic-chemistry.org For instance, triethylphosphine (B1216732) in solvents like toluene or o-xylene (B151617) can effectively promote the conversion of ketoximes to enamides in the presence of acetic anhydride. organic-chemistry.org Another approach involves a copper(I) iodide-catalyzed reductive acylation using sodium bisulfite as the terminal reductant, which provides a broad scope for enamide synthesis with high yields. nih.govacs.org These alternative methodologies provide flexibility in substrate scope and reaction conditions for chemists aiming to synthesize enamides from ketoxime precursors.

Applications and Research Relevance of 1 4 Bromophenyl Ethanol

Pharmaceutical Synthesis

The utility of 1-(4-Bromophenyl)ethanol is most prominent in the pharmaceutical sector, where it serves as a key intermediate in the development of new therapeutic agents. lookchem.com

Intermediates for Drug Discovery and Development

This compound is an important synthetic intermediate used in the creation of a wide range of pharmaceutical compounds. guidechem.com As a building block, it allows for the introduction of the 4-bromophenyl ethyl moiety into larger, more complex molecules, a common strategy in medicinal chemistry to develop compounds with specific biological activities. chemimpex.com Its structure is a component in the synthesis of potential drugs for treating tumors. guidechem.com The chiral nature of the compound, existing as (S)- and (R)-enantiomers, is particularly significant in drug development, where a specific stereoisomer may exhibit desired therapeutic activity while the other is less active or inactive. cymitquimica.com

For instance, the core structure is relevant in the synthesis of complex pharmaceuticals. An example is Macitentan, a dual endothelin receptor antagonist, which incorporates a 5-(4-bromophenyl) group as a central feature of its molecular architecture. The synthesis of such molecules often involves multi-step processes where intermediates containing the bromophenyl group are crucial.

| Therapeutic Area | Role of this compound or its Moiety | Example Drug/Target Class |

|---|---|---|

| Oncology | Serves as a precursor for potential anti-tumor agents. guidechem.com | Investigational anti-tumor compounds guidechem.com |

| Cardiovascular | The 4-bromophenyl group is a key structural component in certain cardiovascular drugs. | Endothelin Receptor Antagonists (e.g., Macitentan) |

| Agrochemicals | The (S)-enantiomer is a key intermediate for certain pyrethroid insecticides. hsppharma.com | Pyrethroids (e.g., Sevoflurthrin, Tefluthrin) hsppharma.com |

Synthesis of Anti-inflammatory and Analgesic Agents

Research has established this compound as a valuable precursor in the synthesis of molecules with potential anti-inflammatory and analgesic (pain-relieving) properties. chemimpex.com The synthesis of these agents often involves creating complex molecular frameworks where the this compound derivative can be a starting point. chemimpex.com The molecular structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds features aromatic rings, and the bromophenyl group can be a key component in modulating the drug's activity and pharmacological profile. While not an active agent itself, it serves as a fragment that is incorporated into a larger, active molecule through a series of chemical reactions. ucalgary.ca

Role in Pharmaceutical Impurity Profiling

In pharmaceutical manufacturing, impurity profiling—the identification and quantification of unwanted chemicals in an Active Pharmaceutical Ingredient (API) or final drug product—is a critical regulatory requirement to ensure safety and efficacy. rroij.comnih.gov Impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products. nih.gov

When this compound is used as a starting material or intermediate in a drug synthesis process, any unreacted amount that remains in the final product is classified as a process-related impurity. nih.gov Therefore, highly sensitive analytical methods are developed to detect and quantify its presence, ensuring that its levels are below the stringent limits set by regulatory bodies like the ICH and FDA. rroij.com Its presence, or the presence of by-products derived from it, must be carefully monitored to guarantee the purity and safety of the final pharmaceutical product. rroij.com

| Impurity Class | Relevance of this compound | Regulatory Action |

|---|---|---|

| Starting Material / Intermediate | If used in the synthesis of an API, it can be carried over into the final product. nih.gov | Must be controlled to within acceptable limits as defined by pharmacopoeial standards and regulatory guidelines. nih.gov |

| By-products | Can participate in side reactions during synthesis, leading to related but structurally different impurities. | By-products must be identified, quantified, and assessed for potential toxicity. rroij.com |

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in the field of materials science. lookchem.com

Specialty Polymers and Resins

This compound is utilized in the formulation of specialty polymers and resins, contributing to the production of advanced materials with specific, desirable properties. chemimpex.com The reactive hydroxyl group and the brominated ring allow it to be incorporated into polymer chains or to act as a modifying agent. A specific application includes its use as a building block in the organic synthesis of photochemically active and photophysical phthalocyanines, which are complex macrocyclic compounds used in dyes, pigments, and advanced materials for electronics and photonics. pharmaffiliates.com Its potential extends to the development of new materials for applications such as specialized coatings and adhesives. lookchem.com

Organic Chemistry Research

Beyond its direct industrial applications, this compound is a valuable tool in academic and industrial organic chemistry research. chemimpex.com Researchers leverage its structure to study reaction mechanisms and develop new synthetic methodologies. lookchem.com It serves as a model substrate for various chemical transformations, helping chemists understand the behavior of similar molecules. lookchem.com

Furthermore, it is used as a reagent to synthesize complex and specialized molecules for research purposes. For example, it has been employed in the synthesis of 3-(4-(1-(tert-butyl)dimethylsilyloxy)ethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine and (1-(4-bromophenyl)ethoxy)(tert-butyl)dimethylsilane, demonstrating its utility in creating sophisticated chemical probes and other research tools. chemicalbook.com

Study of Reaction Mechanisms and Development of New Synthetic Methodologies